N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide
Overview
Description
N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a quinoline and a sulfonamide moiety, suggests potential biological activity and utility in various scientific research fields.
Mechanism of Action
Target of Action
CBKinase1_010617, also known as CBKinase1_023017, HMS2450N06, NCGC00280194-01, N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide, or CCG-143535, is a compound that primarily targets the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, leading to the phosphorylation of these key regulatory molecules . This phosphorylation can influence the activity, localization, and function of these substrate proteins, playing an essential role in almost all cellular processes .
Biochemical Pathways
The phosphorylation of these key regulatory molecules by the CK1 isoforms affects several biochemical pathways. These include pathways related to cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways can have significant impacts on cellular functions and processes.
Result of Action
The molecular and cellular effects of CBKinase1_010617’s action are primarily due to the phosphorylation of key regulatory molecules by the CK1 isoforms . This can lead to changes in the activity, localization, and function of these substrate proteins, influencing a wide range of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline or phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential antimicrobial or anticancer agent due to the presence of the sulfonamide group.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Sulfamethoxazole: Another sulfonamide with broad-spectrum antibacterial activity.
Uniqueness
N-(4-ethoxyphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide is unique due to its combined quinoline and sulfonamide structure, which may confer dual biological activities and make it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-26-18-9-7-17(8-10-18)22(27(3,24)25)13-16-12-15-6-5-14(2)11-19(15)21-20(16)23/h5-12H,4,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZXHHVACWDRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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